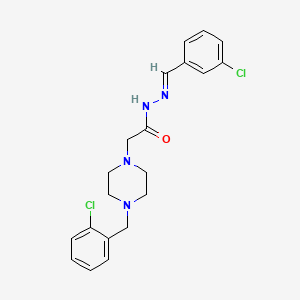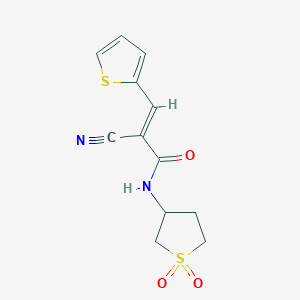![molecular formula C22H28S4 B11973847 3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene CAS No. 23088-84-8](/img/structure/B11973847.png)
3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,15,19-tetrathiatricyclo[19311~9,13~]hexacosa-1(25),9(26),10,12,21,23-hexaene is a complex organic compound with the molecular formula C22H28S4 It is characterized by its unique tricyclic structure, which includes four sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,15,19-tetrathiatricyclo[19.3.1.1~9,13~]hexacosa-1(25),9(26),10,12,21,23-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing sulfur atoms under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,7,15,19-tetrathiatricyclo[19.3.1.1~9,13~]hexacosa-1(25),9(26),10,12,21,23-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
3,7,15,19-tetrathiatricyclo[19.3.1.1~9,13~]hexacosa-1(25),9(26),10,12,21,23-hexaene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,7,15,19-tetrathiatricyclo[19.3.1.1~9,13~]hexacosa-1(25),9(26),10,12,21,23-hexaene involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8-tribromo-17,18-dimethyl-3,11-dithiatricyclo[11.3.1.1~5,9~]octadeca-hexaene
- 6,8-dibromo-7,17,18-trimethyl-3,11-dithiatricyclo[11.3.1.1~5,9~]octadeca-hexaene
- 17,18-dimethyl-3,11-dithiatricyclo[11.3.1.1~5,9~]octadeca-hexaene
Uniqueness
3,7,15,19-tetrathiatricyclo[19.3.1.1~9,13~]hexacosa-1(25),9(26),10,12,21,23-hexaene is unique due to its specific tricyclic structure and the presence of four sulfur atoms. This configuration imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
23088-84-8 |
|---|---|
Fórmula molecular |
C22H28S4 |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
3,7,15,19-tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9(26),10,12,21,23-hexaene |
InChI |
InChI=1S/C22H28S4/c1-5-19-13-20(6-1)16-24-10-4-12-26-18-22-8-2-7-21(14-22)17-25-11-3-9-23-15-19/h1-2,5-8,13-14H,3-4,9-12,15-18H2 |
Clave InChI |
MUFBCKHHBIEYFL-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC2=CC(=CC=C2)CSCCCSCC3=CC=CC(=C3)CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)

![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
